
(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPM is a small molecule inhibitor that has been shown to have activity against a variety of disease targets, including cancer, inflammation, and autoimmune disorders. In
Wirkmechanismus
(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone is a small molecule inhibitor that targets a specific enzyme or protein in the body. The exact mechanism of action of (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone is not fully understood, but it is believed to inhibit the activity of a protein called STAT3. STAT3 is a transcription factor that plays a key role in cell growth and survival, and is often overexpressed in cancer cells. By inhibiting the activity of STAT3, (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and physiological effects:
(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune system. Additionally, (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been found to have antioxidant effects, making it a potential treatment for oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone in lab experiments is its specificity. (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone targets a specific enzyme or protein, making it a useful tool for studying the function of that protein. Additionally, (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been found to have low toxicity in animal studies, making it a safer alternative to other small molecule inhibitors. However, one limitation of using (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain.
Zukünftige Richtungen
There are several potential future directions for research on (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone. One area of focus is the development of (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone in clinical trials, with the goal of developing it into a viable treatment option for cancer, inflammation, and autoimmune disorders.
Synthesemethoden
(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone is synthesized through a multistep process involving the reaction of 2,4-dichloro-5-nitropyrazole with 2-isopropylthiomorpholine, followed by reduction and acylation. The final product is obtained through purification using column chromatography. The synthesis of (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have activity against a variety of disease targets, including cancer, inflammation, and autoimmune disorders. (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis. (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has also been found to have immunomodulatory effects, making it a potential treatment for autoimmune disorders.
Eigenschaften
IUPAC Name |
(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-9(2)11-7-12(16-15-11)14(18)17-5-6-19-13(8-17)10(3)4/h7,9-10,13H,5-6,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFHJVLNEAUHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)C2=NNC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)


![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

